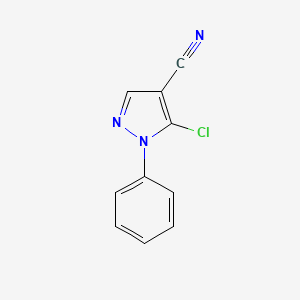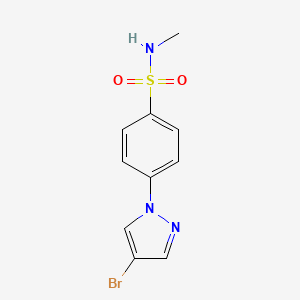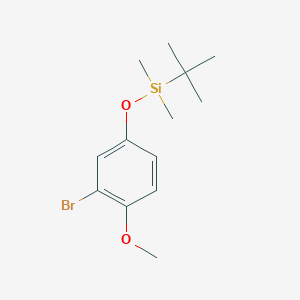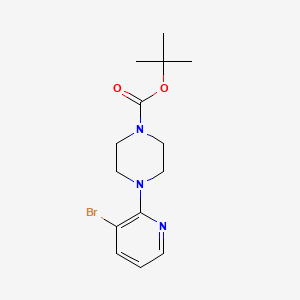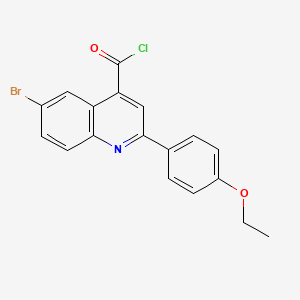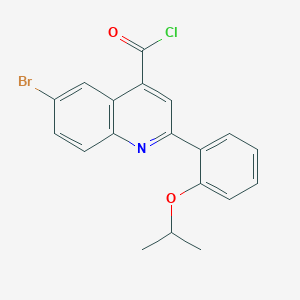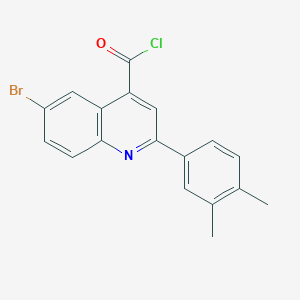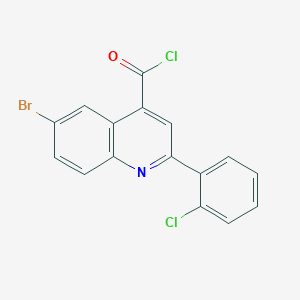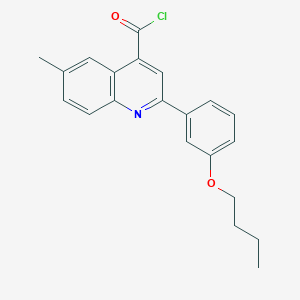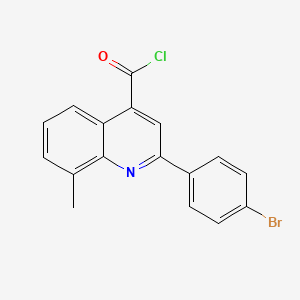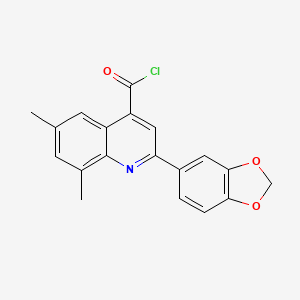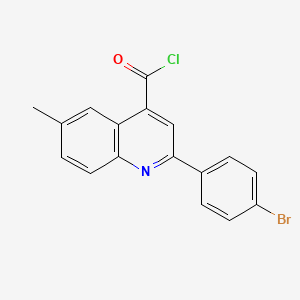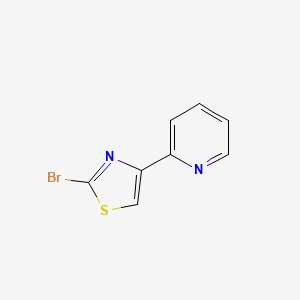
2-ブロモ-4-(ピリジン-2-イル)チアゾール
概要
説明
2-Bromo-4-(pyridin-2-YL)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromine atom and a pyridin-2-yl group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
科学的研究の応用
2-Bromo-4-(pyridin-2-YL)thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and photographic sensitizers.
作用機序
Target of Action
Thiazole derivatives, in general, have been reported to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, potentially leading to diverse physiological effects .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
生化学分析
Biochemical Properties
2-Bromo-4-(pyridin-2-yl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, thiazole derivatives, including 2-Bromo-4-(pyridin-2-yl)thiazole, have shown potential in inhibiting bacterial enzymes, which can lead to antimicrobial effects . Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting their function and downstream effects.
Cellular Effects
2-Bromo-4-(pyridin-2-yl)thiazole influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been reported to affect cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in cellular responses . This compound can also impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered expression of specific genes. Furthermore, 2-Bromo-4-(pyridin-2-yl)thiazole can influence cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the metabolic flux and levels of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-4-(pyridin-2-yl)thiazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, leading to their inhibition or activation depending on the nature of the interaction . For example, it can inhibit bacterial enzymes by forming a stable complex with the enzyme, thereby preventing its normal function. Additionally, 2-Bromo-4-(pyridin-2-yl)thiazole can interact with transcription factors, leading to changes in gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-(pyridin-2-yl)thiazole can change over time due to its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions . Long-term exposure to 2-Bromo-4-(pyridin-2-yl)thiazole in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(pyridin-2-yl)thiazole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity, without significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity, and exceeding this threshold can result in toxicity.
Metabolic Pathways
2-Bromo-4-(pyridin-2-yl)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of 2-Bromo-4-(pyridin-2-yl)thiazole can also influence the levels of metabolites within the cell, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Bromo-4-(pyridin-2-yl)thiazole within cells and tissues involve interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can be influenced by its interactions with binding proteins, which can affect its activity and function.
Subcellular Localization
2-Bromo-4-(pyridin-2-yl)thiazole exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(pyridin-2-YL)thiazole typically involves the reaction of 2-bromothiazole with pyridine-2-thiol in the presence of a base such as triethylamine. This reaction is carried out in a solvent like ethanol at room temperature . Another method involves the use of 2-aminopyridine-3-thiol and 4-(E)-3-(5-bromopyrimidin-2-yl)acryloylbenzaldehyde in the presence of zinc oxide nanoparticles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
化学反応の分析
Types of Reactions
2-Bromo-4-(pyridin-2-YL)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The thiazole ring can undergo oxidation under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are used for oxidation reactions.
Cycloaddition: These reactions often require catalysts like palladium or copper and are conducted under inert atmospheres.
Major Products
The major products formed from these reactions include various substituted thiazoles, oxidized thiazole derivatives, and fused heterocyclic compounds .
類似化合物との比較
Similar Compounds
2-Bromothiazole: Lacks the pyridin-2-yl group, making it less versatile in biological applications.
4-(Pyridin-2-yl)thiazole: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
2-Aminothiazole: Contains an amino group instead of a bromine atom, leading to different reactivity and biological properties.
Uniqueness
2-Bromo-4-(pyridin-2-YL)thiazole is unique due to the presence of both the bromine atom and the pyridin-2-yl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and application .
特性
IUPAC Name |
2-bromo-4-pyridin-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJPUEYEMIISBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676737 | |
| Record name | 2-(2-Bromo-1,3-thiazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886370-89-4 | |
| Record name | 2-(2-Bromo-1,3-thiazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


